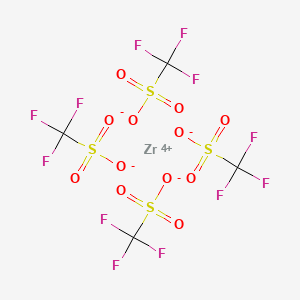
Zirconium(IV) trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(IV) trifluoromethanesulphonate: is a chemical compound with the molecular formula C₄F₁₂O₁₂S₄Zr. It is a zirconium salt of trifluoromethanesulphonic acid, also known as triflic acid. This compound is known for its strong Lewis acid properties, making it useful in various catalytic and synthetic applications in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium(IV) trifluoromethanesulphonate can be synthesized through the reaction of zirconium(IV) chloride with trifluoromethanesulphonic acid. The reaction typically occurs in an anhydrous solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The general reaction is as follows:
ZrCl4+4CF3SO3H→Zr(CF3SO3)4+4HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Zirconium(IV) trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain organic reactions.
Reduction: It can be reduced under specific conditions to form lower oxidation state zirconium compounds.
Substitution: It participates in substitution reactions where the trifluoromethanesulphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce various zirconium-organic complexes.
Scientific Research Applications
Chemistry: Zirconium(IV) trifluoromethanesulphonate is widely used as a catalyst in organic synthesis. Its strong Lewis acid properties make it effective in promoting a variety of reactions, including Friedel-Crafts acylation, alkylation, and Diels-Alder reactions.
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its catalytic properties facilitate the formation of complex organic structures that are essential in drug development.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its ability to catalyze polymerization reactions makes it valuable in the manufacturing of high-performance plastics and coatings.
Mechanism of Action
The mechanism by which zirconium(IV) trifluoromethanesulphonate exerts its effects is primarily through its Lewis acid properties. It acts by accepting electron pairs from donor molecules, thereby facilitating various chemical reactions. The molecular targets and pathways involved include:
Activation of Carbonyl Compounds: By coordinating with carbonyl oxygen, it increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.
Stabilization of Carbocations: It stabilizes carbocation intermediates in reactions such as alkylation and acylation, promoting the formation of desired products.
Comparison with Similar Compounds
Zirconium(IV) chloride: Another zirconium compound with Lewis acid properties, but less effective in certain catalytic applications compared to zirconium(IV) trifluoromethanesulphonate.
Titanium(IV) trifluoromethanesulphonate: Similar in structure and reactivity but with different catalytic efficiencies and selectivities.
Hafnium(IV) trifluoromethanesulphonate: Similar to this compound but with slightly different reactivity due to the larger atomic size of hafnium.
Uniqueness: this compound is unique due to its high thermal stability, strong Lewis acid properties, and versatility in catalyzing a wide range of organic reactions. Its ability to function effectively under mild conditions and in various solvents makes it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
trifluoromethanesulfonate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHF3O3S.Zr/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPWYVWFKYPSJS-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12O12S4Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














